(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride
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Overview
Description
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is a synthetic cathinone derivative Synthetic cathinones are a class of psychoactive substances that have gained popularity in recent years due to their stimulant effects These compounds are structurally similar to cathinone, a naturally occurring stimulant found in the khat plant
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride typically involves the reaction of a phenylpropanone derivative with pyrrolidine and an appropriate amine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including distillation, crystallization, and filtration, to ensure the final product meets the required purity standards.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride or sodium borohydride for reduction, and nucleophiles such as halides or amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride has several scientific research applications:
Mechanism of Action
The primary mechanism of action of (S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride involves the inhibition of monoamine transporters, leading to increased levels of dopamine, norepinephrine, and serotonin in the synaptic cleft . This results in enhanced neurotransmission and the stimulant effects associated with the compound. The molecular targets include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of these neurotransmitters.
Comparison with Similar Compounds
Similar Compounds
Mephedrone (4-Methylmethcathinone): Another synthetic cathinone with similar stimulant effects.
Methylenedioxypyrovalerone (MDPV): Known for its potent stimulant properties and similar mechanism of action.
4-Fluoromethcathinone (4-FMC): A fluorinated derivative of methcathinone with comparable effects.
Uniqueness
(S)-2-Amino-3-phenyl-1-(pyrrolidin-1-yl)propan-1-one hydrochloride is unique due to its specific structural features, including the presence of a pyrrolidine ring and its stereochemistry. These characteristics contribute to its distinct pharmacological profile and make it a valuable compound for research purposes.
Properties
Molecular Formula |
C13H19ClN2O |
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Molecular Weight |
254.75 g/mol |
IUPAC Name |
(2S)-2-amino-3-phenyl-1-pyrrolidin-1-ylpropan-1-one;hydrochloride |
InChI |
InChI=1S/C13H18N2O.ClH/c14-12(10-11-6-2-1-3-7-11)13(16)15-8-4-5-9-15;/h1-3,6-7,12H,4-5,8-10,14H2;1H/t12-;/m0./s1 |
InChI Key |
XUFPVPUOOAOXTF-YDALLXLXSA-N |
Isomeric SMILES |
C1CCN(C1)C(=O)[C@H](CC2=CC=CC=C2)N.Cl |
Canonical SMILES |
C1CCN(C1)C(=O)C(CC2=CC=CC=C2)N.Cl |
Origin of Product |
United States |
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